molecular formula C29H22N4O3S B8716914 N-[4-[2-Benzoylamino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide CAS No. 303162-58-5

N-[4-[2-Benzoylamino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide

Cat. No. B8716914
Key on ui cas rn: 303162-58-5
M. Wt: 506.6 g/mol
InChI Key: CVTVUIZIFZNOMV-UHFFFAOYSA-N
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Patent
US07276527B2

Procedure details

Benzoyl chloride (0.59 g, 4.2 mmol) and 4-dimethylaminopyridine (0.05 g, 0.4 mmol) were added to a solution of 4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine (0.42 g, 1.4 mmol) in N,N-dimethylacetamide (10 mL) and the mixture was stirred at 70° C. for 19 hours. After the reaction mixture was cooled to room temperature, a saturated aqueous solution of sodium hydrogencarbonate (50 mL) was added. The resulting crude crystals were collected by filtration and washed with water. The crude crystals were recrystallized from ethanol to obtain 0.26 g (0.51 mmol, yield 37%) of the title compound.
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[S:12][C:13]([C:24]2[CH:29]=[CH:28][N:27]=[C:26]([NH2:30])[CH:25]=2)=[C:14]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:15]=1.[C:31](=[O:34])([O-])O.[Na+]>CN(C)C1C=CN=CC=1.CN(C)C(=O)C>[C:1]([NH:10][C:11]1[S:12][C:13]([C:24]2[CH:29]=[CH:28][N:27]=[C:26]([NH:30][C:31](=[O:34])[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:25]=2)=[C:14]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:15]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine
Quantity
0.42 g
Type
reactant
Smiles
NC=1SC(=C(N1)C1=CC=C(C=C1)OC)C1=CC(=NC=C1)N
Name
Quantity
0.05 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting crude crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude crystals were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC=1SC(=C(N1)C1=CC=C(C=C1)OC)C1=CC(=NC=C1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.51 mmol
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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